1,5-Diphenylcarbazide

Catalog No.
S526267
CAS No.
140-22-7
M.F
C13H14N4O
M. Wt
242.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diphenylcarbazide

CAS Number

140-22-7

Product Name

1,5-Diphenylcarbazide

IUPAC Name

1,3-dianilinourea

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

InChI

InChI=1S/C13H14N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18)

InChI Key

KSPIHGBHKVISFI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2

solubility

Soluble in DMSO

Synonyms

1,5 Diphenylcarbazide, 1,5-Diphenylcarbazide, Diphenylcarbazide, S Diphenylcarbazide, S-Diphenylcarbazide

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2

The exact mass of the compound 1,5-Diphenylcarbazide is 242.1168 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5058. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides. It belongs to the ontological category of phenylhydrazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1,5-Diphenylcarbazide (DPC) is a chemical reagent primarily utilized for the highly sensitive colorimetric determination of hexavalent chromium [Cr(VI)]. In an acidic medium, DPC is oxidized by Cr(VI) to 1,5-diphenylcarbazone; simultaneously, Cr(VI) is reduced to Cr(III). The resulting Cr(III) and diphenylcarbazone form a stable, intensely colored red-violet complex. The intensity of this complex, measured spectrophotometrically around 540 nm, is directly proportional to the original Cr(VI) concentration, forming the basis of standard analytical methods such as EPA Method 7196A.

Procuring 1,5-diphenylcarbazone instead of 1,5-diphenylcarbazide for Cr(VI) analysis is a critical error. The analytical method relies on the *in situ* oxidation of diphenylcarbazide by the target analyte, Cr(VI), to generate the diphenylcarbazone that subsequently forms the colored complex with the reduced Cr(III). Starting with diphenylcarbazone bypasses this essential redox reaction, leading to inaccurate or failed measurements. Furthermore, low-purity grades of diphenylcarbazide are often contaminated with diphenylcarbazone, which can cause high background absorbance and reduced sensitivity. The reagent solution, typically prepared in acetone, is also susceptible to light and air oxidation, converting the active diphenylcarbazide into diphenylcarbazone and compromising its performance over time, making high-purity starting material and fresh solution preparation essential for reproducible results.

High Molar Absorptivity Enables Low-Level Detection

The Cr(VI)-diphenylcarbazide reaction produces a complex with exceptionally high molar absorptivity, a direct measure of analytical sensitivity. Standard methods and research report molar absorptivity values in the range of 3.1 x 10⁴ to 4.4 x 10⁴ L mol⁻¹ cm⁻¹ at ~540 nm. This high value is the primary reason for the method's low detection limits, often reaching into the low µg/L range, which is critical for regulatory compliance monitoring.

Evidence DimensionMolar Absorptivity (ε)
Target Compound Data31,000 to 44,000 L mol⁻¹ cm⁻¹
Comparator Or BaselineTheoretical/Standard Method Value (~40,000 L mol⁻¹ cm⁻¹)
Quantified DifferenceN/A (Establishes a high-performance baseline)
ConditionsSpectrophotometric measurement of the Cr-diphenylcarbazone complex in acidic aqueous solution at ~540 nm.

Higher molar absorptivity directly translates to lower detection limits, enabling more precise quantification of trace Cr(VI) contamination.

Precursor Reactivity: Essential Role in the Color-Forming Mechanism

The established reaction mechanism involves two distinct stages: Cr(VI) first oxidizes 1,5-diphenylcarbazide to 1,5-diphenylcarbazone, and is itself reduced to Cr(III). Subsequently, the newly formed 1,5-diphenylcarbazone chelates the Cr(III) ion to form the measured colored complex. Studies show a stoichiometric relationship where 2 moles of chromium react with 3 moles of diphenylcarbazide. This demonstrates that 1,5-diphenylcarbazide is not an indicator but a necessary reactant and precursor, making its purity and identity critical for accurate quantification.

Evidence DimensionStoichiometric Molar Ratio (Cr:DPC)
Target Compound Data2:3
Comparator Or Baseline1,5-Diphenylcarbazone (Does not participate in the initial redox reaction with Cr(VI))
Quantified DifferenceQualitatively different reaction pathway
ConditionsAcidic aqueous solution for Cr(VI) detection.

This clarifies that the specific unoxidized form is required for the assay to work correctly, preventing incorrect procurement of the oxidized analog, diphenylcarbazone.

Solution Stability: Impact of Purity on Shelf-Life and Reproducibility

The analytical reagent is a solution of 1,5-diphenylcarbazide in a solvent such as acetone. This solution is known to be unstable and must be kept cool and protected from light, as exposure causes oxidation to diphenylcarbazone, which appears as a brown discoloration. A discolored, degraded solution leads to higher analytical blanks and reduced accuracy. While freshly prepared solutions are stable for several days when stored properly, starting with a high-purity solid minimizes the initial concentration of the diphenylcarbazone impurity, extending the usable life of the prepared reagent and ensuring lower background noise in sensitive assays.

Evidence DimensionReagent Solution Stability
Target Compound DataStable for several days when prepared from high-purity solid and stored properly (cool, dark).
Comparator Or BaselineLow-purity DPC or aged/improperly stored solution (Becomes brown, indicating degradation to diphenylcarbazone).
Quantified DifferenceQualitative difference in color and performance (high vs. low background signal).
Conditions0.25% w/v solution in acetone, stored at 4°C and protected from light.

Procuring high-purity 1,5-diphenylcarbazide is critical for preparing stable, low-background reagent solutions, directly improving analytical reproducibility and accuracy.

Regulatory Monitoring of Hexavalent Chromium in Water

For laboratories performing environmental testing according to standardized protocols like EPA Method 7196A for drinking water, groundwater, and industrial effluents. The high sensitivity and established mechanism make high-purity 1,5-diphenylcarbazide the specified reagent for achieving the required low detection limits and ensuring regulatory compliance.

Industrial Quality Control for Wastewater and Plating Baths

In manufacturing and industrial settings, this compound is used for routine quality control to monitor Cr(VI) levels in wastewater discharge and process solutions. The method's reliability, which is underpinned by the use of a pure, stable reagent, is essential for process control and preventing environmental contamination.

Precursor for Electrochemical Sensors and Metal Complex Synthesis

Beyond its primary use in colorimetry, 1,5-diphenylcarbazide serves as a ligand or precursor in the development of electrochemical sensors for metal ions like chromium and mercury. Its specific chemical structure and redox properties are leveraged in these applications, where starting material purity is paramount for predictable sensor performance and synthesis outcomes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Exact Mass

242.1168

Appearance

Solid powder

Melting Point

170.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1W1XPA8N0P

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 60 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 57 of 60 companies with hazard statement code(s):;
H315 (98.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (77.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

140-22-7

Wikipedia

1,5-diphenylcarbazide

General Manufacturing Information

Carbonic dihydrazide, 2,2'-diphenyl-: ACTIVE

Dates

Last modified: 08-15-2023

New method for hydrogel synthesis from diphenylcarbazide chitosan for selective copper removal

Mudasir Ahmad, Baoliang Zhang, Jiqi Wang, Jia Xu, Kaiser Manzoor, Suhail Ahmad, Saiqa Ikram
PMID: 31201914   DOI: 10.1016/j.ijbiomac.2019.06.084

Abstract

In this work, a simple method was developed for hydrogel preparation from 1,5-Diphenylcarbazide (DPC) and chitosan (CS) through Diazotization reaction of CS as a selective adsorbent (DPCCS) for Cu(II) ions. CS was treated with sodium nitrate and subsequent crosslinking reaction with DPC for the preparation of DPCCS. Different techniques were used for characterization of DPCCS. Various parameters such as, temperature, pH, and concentration of Cu(II) were used for adsorption studies. Kinetics of Cu(II) ion on DPCCS follows the Pseudo second order and equilibrium of adsorption occurs in short time. The equilibrium data was best fitted with the Langmuir isotherm and the maximum adsorption capacity of DPCCS was 185.505 mg g
. Thermodynamic parameters ΔG°, ΔH° and ΔS° suggested that the adsorption of Cu(II) ion on the surfaces of DPCCS was spontaneous, endothermic and randomness of Cu(II) ion in the solution was enhanced respectively. Regeneration of DPCCS and Cu(II) ion recovery were studied up to five cycles without the lost of the adsorption capacity.


False-positive result when a diphenylcarbazide spot test is used on trivalent chromium-passivated zinc surfaces

Valeriia Reveko, Felix Lampert, Rameez U Din, Jacob P Thyssen, Per Møller
PMID: 29341169   DOI: 10.1111/cod.12955

Abstract

A colorimetric 1,5-diphenylcarbazide (DPC)-based spot test can be used to identify hexavalent chromium on various metallic and leather surfaces. DPC testing on trivalent chromium-passivated zinc surfaces has unexpectedly given positive results in some cases, apparently indicating the presence of hexavalent chromium; however, the presence of hexavalent chromium has never been confirmed with more sensitive and accurate test methods.
To examine the presence of hexavalent chromium on trivalent chromium-passivated zinc surfaces with a DPC-based spot test.
A colorimetric DPC spot test was used for the initial detection of hexavalent chromium on new and 1-year-aged trivalent chromium-passivated zinc surfaces. Then, X-ray photoelectron spectroscopy (XPS) was performed for all samples.
The DPC spot test indicated the presence of hexavalent chromium in aged, but not new, trivalent chromium passivation on zinc; however, subsequent analysis by XPS could not confirm the presence of chromium in a hexavalent state.
Unintended oxidation of DPC induced by atmospheric corrosion is suggested as a possible reason for the false-positive reaction of the DPC test on a trivalent chromium-passivated zinc surface. Further validation of the use of the DPC test for chromium-containing metallic surfaces is required.


Cloud point extraction and diffuse reflectance-Fourier transform infrared spectroscopic determination of chromium(VI): A probe to adulteration in food stuffs

Swapnil Tiwari, Manas Kanti Deb, Bhupendra K Sen
PMID: 27979229   DOI: 10.1016/j.foodchem.2016.10.034

Abstract

A new cloud point extraction (CPE) method for the determination of hexavalent chromium i.e. Cr(VI) in food samples is established with subsequent diffuse reflectance-Fourier transform infrared (DRS-FTIR) analysis. The method demonstrates enrichment of Cr(VI) after its complexation with 1,5-diphenylcarbazide. The reddish-violet complex formed showed λ
at 540nm. Micellar phase separation at cloud point temperature of non-ionic surfactant, Triton X-100 occurred and complex was entrapped in surfactant and analyzed using DRS-FTIR. Under optimized conditions, the limit of detection (LOD) and quantification (LOQ) were 1.22 and 4.02μgmL
, respectively. Excellent linearity with correlation coefficient value of 0.94 was found for the concentration range of 1-100μgmL
. At 10μgmL
the standard deviation for 7 replicate measurements was found to be 0.11μgmL
. The method was successfully applied to commercially marketed food stuffs, and good recoveries (81-112%) were obtained by spiking the real samples.


Assessment of chromium(VI) release from 848 jewellery items by use of a diphenylcarbazide spot test

David Bregnbak, Jeanne D Johansen, Dathan Hamann, Carsten R Hamann, Curtis Hamann, Radoslaw Spiewak, Torkil Menné, Claus Zachariae, Morten S Jellesen, Jacob P Thyssen
PMID: 27385521   DOI: 10.1111/cod.12577

Abstract




Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method

Annija Lace, David Ryan, Mark Bowkett, John Cleary
PMID: 31117215   DOI: 10.3390/ijerph16101803

Abstract

Chromium contamination of drinking water has become a global problem due to its extensive use in industry. The most commonly used methods for chromium detection in water are laboratory-based methods, such as atomic absorption spectroscopy and mass spectroscopy. Although these methods are highly selective and sensitive, they require expensive maintenance and highly trained staff. Therefore, there is a growing demand for cost effective and portable detection methods that would meet the demand for mass monitoring. Microfluidic detection systems based on optical detection have great potential for onsite monitoring applications. Furthermore, their small size enables rapid sample throughput and minimises both reagent consumption and waste generation. In contrast to standard laboratory methods, there is also no requirement for sample transport and storage. The aim of this study is to optimise a colorimetric method based on 1,5-diphenylcarbazide dye for incorporation into a microfluidic detection system. Rapid colour development was observed after the addition of the dye and samples were measured at 543 nm. Beer's law was obeyed in the range between 0.03-3 mg·L
. The detection limit and quantitation limit were found to be 0.023 and 0.076 mg·L
, respectively.


Comparative performance of novel magnetic ion-imprinted adsorbents employed for Cd

Hossein Faghihian, Zahra Adibmehr
PMID: 29557038   DOI: 10.1007/s11356-018-1732-9

Abstract

Novel magnetic ion-imprinted polymer was prepared by use of SBA-15 as functional monomer, ethylene glycol dimethacrylate as cross linker, diphenylcarbazide as ligand, and Cd
, Cu
, and Ni
as the template of ion source. The adsorption capacity of the synthesized adsorbent was 111, 95, and 87 mg g
, respectively for cadmium, copper, and nickel. The selectivity of the adsorbents examined in the presence of different cations including Na
, K
, Ca
, Mg
, Zn
, Co
, Fe
, Mn
, Hg
, and Pb
indicated that the synthesized ion-imprinted adsorbents were highly selective for the appropriate cations. Kinetic studies indicated that the adsorption process was very fast and the equilibrium was established within 5 min and followed the pseudo-second-order kinetic model. The used ion-imprinted adsorbent was readily regenerated by elution with 2 M HNO
, and the regenerated adsorbent retained most of its initial capacity. The calculated thermodynamic parameters indicated that the adsorption process was spontaneous and endothermic.


Nitrite interference and elimination in diphenylcarbazide (DPCI) spectrophotometric determination of hexavalent chromium

Da He, Maosheng Zheng, Tao Ma, Jinren Ni
PMID: 26177404   DOI: 10.2166/wst.2015.203

Abstract

Cr(VI) is highly noted as a carcinogenic, mutagenic, and teratogenic pollutant. However, accurate determination of Cr(VI) in aqueous samples is difficult using the conventional diphenylcarbazide (DPCI) spectrophotometric method upon being interfered by co-existed nitrite. This paper illustrates how to eliminate the nitrite influence in a simple but efficient method based on a detailed analysis of interference mechanism. High-performance liquid chromatography analysis revealed that under acidic condition, DPCI was oxidized by nitrite to other substrates, which could not react with Cr(VI). The final oxidation product of DPCI was further purified by thin-layer chromatography and identified as diaryl carbodiazone by Fourier Transform Ion Cyclotron Resonance-Mass Spectrometry (FTICR-MS) and nuclear magnetic resonance. Consequently, an improved method was proposed by simply adding sulfamic acid for eliminating the nitrite interference in Cr(VI) determination. The proposed method was successfully confirmed by the accurate recovery of Cr(VI) from spiked water samples and further proven with inductively coupled plasma-atomic emission spectroscopy, which demonstrated a great potential for determining Cr(VI) concentration in aqueous samples containing nitrite.


Chromium(III) and chromium(VI) release from leather during 8 months of simulated use

Yolanda S Hedberg, Carola Lidén
PMID: 27144948   DOI: 10.1111/cod.12581

Abstract

Chromium (Cr) release from Cr-tanned leather articles is a major cause of Cr contact dermatitis. It has been suggested that Cr(VI) release from leather is not necessarily an intrinsic property of the leather, but is strongly dependent on environmental conditions.
To test this hypothesis for long-term (8 months) simulated use.
The release of total Cr and Cr(VI) from Cr-tanned, unfinished leather was analysed in subsequent phosphate buffer (pH 8.0) immersions for a period of 7.5 months. The effect of combined ultraviolet treatment and alkaline solution (pH 12.1) was tested. Dry storage [20% relative humidity (RH)] was maintained between immersions. Atomic absorption spectroscopy, X-ray fluorescence and diphenylcarbazide tests were used.
Cr(VI) release was dependent on previous dry storage or alkaline treatment, but not on duration or number of previous immersions. Cr(III) release decreased with time. Fifty-two percent of the total Cr released during the last immersion period was Cr(VI). Cr(VI) release exceeded 9 mg/kg in all immersion periods except in the first 10-day immersion (2.6 mg/kg).
Cr(VI) release is primarily determined by environmental factors (RH prior to immersion, solution pH, and antioxidant content). The RH should be kept low prior to testing Cr(VI) release from leather.


Chromium(VI) release from leather and metals can be detected with a diphenylcarbazide spot test

David Bregnbak, Jeanne D Johansen, Morten S Jellesen, Claus Zachariae, Jacob P Thyssen
PMID: 25919302   DOI: 10.1111/cod.12406

Abstract

Along with chromium, nickel and cobalt are the clinically most important metal allergens. However, unlike for nickel and cobalt, there is no validated colorimetric spot test that detects chromium. Such a test could help both clinicians and their patients with chromium dermatitis to identify culprit exposures.
To evaluate the use of diphenylcarbazide (DPC) as a spot test reagent for the identification of chromium(VI) release.
A colorimetric chromium(VI) spot test based on DPC was prepared and used on different items from small market surveys.
The DPC spot test was able to identify chromium(VI) release at 0.5 ppm without interference from other pure metals, alloys, or leather. A market survey using the test showed no chromium(VI) release from work tools (0/100). However, chromium(VI) release from metal screws (7/60), one earring (1/50), leather shoes (4/100) and leather gloves (6/11) was observed. We found no false-positive test reactions. Confirmatory testing was performed with X-ray fluorescence (XRF) and spectrophotometrically on extraction fluids.
The use of DPC as a colorimetric spot test reagent appears to be a good and valid test method for detecting the release of chromium(VI) ions from leather and metal articles. The spot test has the potential to become a valuable screening tool.


FIA-coupled spectrophotometric method for determination of Cr (VI) traces in natural waters: application of in-line dissolution of 1,5-diphenylcarbazide after heat treatment and activated alumina as adsorbent for preconcentration

Diogenes Meneses, José Guimarães F Júnior, Paulo Cesar Costa de Oliveira
PMID: 30267160   DOI: 10.1007/s10661-018-6984-9

Abstract

This work proposes the quantification of Cr (VI) ions in natural waters in trace level, using activated alumina (Al
O
) as preconcentration support, controlled in-line dissolution of the solidified chromophore diphenylcarbazide after heat treatment and spectrophotometric detection. The manifold ensures high sensitivity of analytical response, good repeatability, and stability. In this work, optimization of experimental conditions of a flow injection system was chosen as the parameters for greater sensitivity and better selectivity. The selected optimized conditions were 0.30 mol L
for H
SO
concentration, system flow rate as 0.40 mL min
, sample injection volume of 192.50 μL, 2 min for preconcentration time, and 0.10 mol L
for eluent concentration. The analytical curves obtained for real sample analysis show linear range from 0.192 to 0.961 μM, linear correlation coefficient R = 0.9997 and LOD = 0.024 μM. The preconcentration factor of about four times was obtained through the passage of 800 μL of a standard solution containing 0.961 μM of Cr (VI) through mini-column of preconcentration followed by elution at 192.5 μL of NH
OH 0.1 mol L
solution. The solid chromogenic reagent presented high durability (weeks in daily use with mass of 0.0993 g) and good reproducibility in analytical signal. The reactivation of the mini-column of alumina should be executed after ten injections of eluent, using 800 μL of HCl 0.02 mol L
solution in flow through the same. Each cycle of injection and elution of the sample takes about 5 min on the proposed terms. Despite the length of each cycle still be high, low concentrations can be detected using a technique of relatively low cost. This is due in part, the association dissolution of the chromogenic reagent directly in the line and the preconcentration step. Another important factor is the economy of reagent chromogenic, low generation of reject contributing to better quality of the environment, and the high potential for applications to work in field.


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